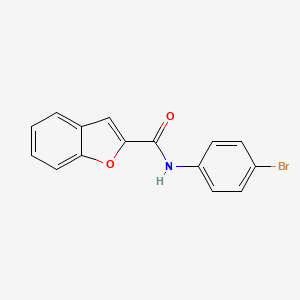

N-(4-Bromophenyl)benzofuran-2-carboxamide

Übersicht

Beschreibung

“N-(4-Bromophenyl)benzofuran-2-carboxamide” is a chemical compound with the molecular formula C15H10BrNO2 . It is a derivative of benzofuran, a class of organic compounds that are ubiquitous in nature .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N . The carboxamide was then arylated by employing triphenylphosphine palladium as a catalyst and K3PO4 as a base . This resulted in moderate to good yields .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzofuran ring fused to a carboxamide group . The benzofuran core is present in many biologically active natural products, making it a popular scaffold in drug design .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of furan-2-carbonyl chloride and 4-bromoaniline, followed by arylation . These reactions are facilitated by the use of a catalyst and a base .Physical and Chemical Properties Analysis

“this compound” has an average mass of 316.149 Da and a monoisotopic mass of 314.989471 Da . It is a derivative of benzofuran, which is a heterocyclic compound with a five-membered aromatic ring containing four carbon atoms and one oxygen atom .Wissenschaftliche Forschungsanwendungen

Diversity-Oriented Synthesis

A study by Han et al. (2014) discusses the diversity-oriented synthesis of highly functionalized benzofuran-2-carboxamides. This method involves the Ugi four-component reaction followed by microwave-assisted Rap-Stoermer reaction, providing a collection of N-aryl 2-bromoacetamides, which includes compounds similar to N-(4-Bromophenyl)benzofuran-2-carboxamide (Han et al., 2014).

Biological and Medicinal Significance

Xie et al. (2014) synthesized a series of benzofuran-2-carboxamides of biological and medicinal significance, highlighting their potential in vivo anti-inflammatory, analgesic, and antipyretic activities. This research suggests the relevance of compounds like this compound in therapeutic contexts (Xie et al., 2014).

Antitumor Activity

Srivastava and Robins (1983) explored the synthesis and antitumor activity of derivatives related to benzofuran-2-carboxamide, indicating its potential application in cancer research (Srivastava & Robins, 1983).

Cholinesterase Inhibitory Activity

A study by Abedinifar et al. (2018) focused on synthesizing benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives as cholinesterase inhibitors. Some synthesized compounds exhibited potent butyrylcholinesterase inhibitory activities, suggesting their potential application in neurodegenerative diseases like Alzheimer's (Abedinifar et al., 2018).

Wirkmechanismus

Target of Action

N-(4-Bromophenyl)benzofuran-2-carboxamide has been found to exhibit significant antibacterial activities against clinically isolated drug-resistant bacteria, particularly NDM-positive bacteria A. baumannii . Therefore, the primary targets of this compound are these bacteria.

Mode of Action

It has been found to be highly effective against its target bacteria, suggesting a strong interaction with its targets .

Biochemical Pathways

Given its antibacterial activity, it can be inferred that it interferes with essential biochemical pathways in the target bacteria, leading to their inhibition or death .

Result of Action

The primary result of the action of this compound is the inhibition of growth or killing of the target bacteria, particularly NDM-positive bacteria A. baumannii .

Zukünftige Richtungen

Benzofuran derivatives, including “N-(4-Bromophenyl)benzofuran-2-carboxamide”, have attracted considerable interest due to their biological activities and potential applications as drugs . Future research may focus on further exploring the biological activities of these compounds, developing novel synthetic methodologies, and conducting small molecule screening campaigns .

Eigenschaften

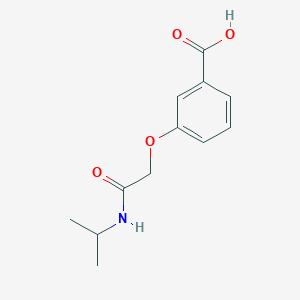

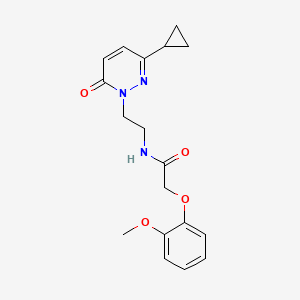

IUPAC Name |

N-(4-bromophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2/c16-11-5-7-12(8-6-11)17-15(18)14-9-10-3-1-2-4-13(10)19-14/h1-9H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXFAIYJMOFMBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-(2-methoxy-4-methylphenoxy)pyridin-3-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2893896.png)

![2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B2893897.png)

![1-benzyl-N-(2,4-dimethoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2893902.png)

![1-{2-(Furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-4-methylpiperidine](/img/structure/B2893908.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,5-difluorophenyl)oxalamide](/img/structure/B2893909.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2893910.png)

![N-(3-methoxyphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2893912.png)

![7-((2,6-Dichlorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2893915.png)

![2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE](/img/structure/B2893918.png)